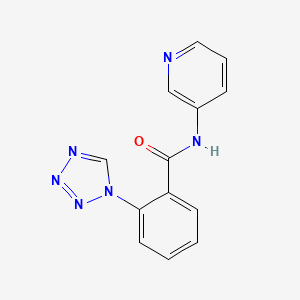
1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This compound has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
Wirkmechanismus
1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide increases the levels of GABA in the brain, which can help to reduce seizures and anxiety.
Biochemical and Physiological Effects:
1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety. Additionally, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide is its potency and selectivity for GABA-AT inhibition. Additionally, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to have good oral bioavailability and brain penetration. However, one limitation of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide is its relatively short half-life, which may limit its therapeutic efficacy.
Zukünftige Richtungen
For research on 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide could include further preclinical studies to investigate its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, addiction, and anxiety. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in humans. Finally, further studies could be conducted to investigate the potential for 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide to be used in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of cyclobutylamine with ethyl chloroformate to form N-cyclobutyl carbamate. This intermediate is then reacted with 4'-fluoro-3-biphenylcarboxylic acid to form N-(4'-fluoro-3-biphenylyl)-N-cyclobutyl carbamate. The final step involves the reaction of this intermediate with piperidine-3-carboxylic acid to form 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety. Additionally, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c24-20-11-9-16(10-12-20)18-6-2-8-21(14-18)25-22(27)19-7-3-13-26(15-19)23(28)17-4-1-5-17/h2,6,8-12,14,17,19H,1,3-5,7,13,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISILGTRWLVONII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-(3-ethoxy-4-hydroxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6129210.png)

![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6129247.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129248.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B6129251.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6129267.png)
![2,3-dimethoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6129269.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6129275.png)

![2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B6129291.png)

![propyl 2-[(2,4-dichlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6129298.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-3-phenyl-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B6129306.png)
![2-({[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6129319.png)